molecular formula C9H6BrClO B1395292 3-(2-Bromophenyl)acryloyl chloride CAS No. 119411-68-6

3-(2-Bromophenyl)acryloyl chloride

Cat. No. B1395292
CAS RN: 119411-68-6
M. Wt: 245.5 g/mol
InChI Key: ZJYOGIMOIFDSAW-UHFFFAOYSA-N
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Description

“3-(2-Bromophenyl)acryloyl chloride” is a chemical compound used for industrial and scientific research . It is also known as "(2E)-3-(2-Bromophenyl)acryloyl chloride" .


Synthesis Analysis

The synthesis of similar acryloyl compounds typically involves the reaction of acryloyl chloride with a suitable compound . For instance, the synthesis of n-octyl methacrylate involves the reaction of methacryloyl chloride with 1-octanol in the presence of triethyl amine .


Molecular Structure Analysis

The molecular formula for this compound is C9H6BrClO . It has a molecular weight of 245.50 .

Scientific Research Applications

  • Synthesis of Polyacrylates with Discogenic Side Groups : This research involves the synthesis of acrylate and methacrylate monomers, which are then used to create poly(acrylate) homopolymers. These polymers have been observed to form columnar liquid crystal phases, contrary to the perception that methacrylate polymer backbones are too inflexible for such phases (Boden, Bushby, & Lu, 1998).

  • Optically Active Poly(N-acryloyl Chloride) Functionalization : This study focuses on the synthesis and characterization of poly(N-acryloyl chloride) derivatives. These derivatives contain amino acid, carboxyl groups, and pyrene in the side chain, showing potential for applications in fluorescence spectroscopy and amine molecule detection (Buruianǎ, Buruiană, & Hahui, 2007).

  • Glycohydrolase Substrate Transformation : This research describes the transformation of glycosyl chlorides and bromides into substrates for glycohydrolase. The resulting Michael acceptors from this process are used to react with protein amine functions (Roy, Tropper, Morrison, & Boratýnski, 1991).

  • Synthesis of Acryloyl Chloride in Continuous-Flow System : This research demonstrates a continuous-flow methodology for the synthesis of acryloyl chloride, highlighting its importance in the acrylate and polymer industry. The study explores sustainable methods for acid chloride synthesis (Movsisyan, Heugebaert, Dams, & Stevens, 2016).

  • Enamine Chemistry with Acryloyl Chloride : This research explores the reaction of acryloyl chloride with dienamines, resulting in the formation of various organic compounds, including bicyclic and tricyclic compounds, that have potential applications in organic synthesis (Firrell, Hickmott, & Hopkins, 1970).

  • Acrylamides as Antioxidants for Rubber Compounds : This study discusses the use of acryloyl chloride in the preparation of acrylamides, which are then utilized as antioxidants for NBR rubber mixes. This highlights the potential of acryloyl chloride in improving the properties of rubber materials (Lawandy, Younan, & Shehata, 1996).

  • Synthesis and Characterization of Polyimides : This research involves the preparation of new polyimides by reacting acryloyl chloride with various amides. The study focuses on the structural confirmation, thermal stability, and physical properties of these polymers (Al-Temimi, Al-issa, & Al-Bayati, 2013).

  • Photoinitiated Polymerization of Acryloyl Chloride : This research discusses the polymerization of acryloyl chloride induced by UV radiation. The study identifies conditions under which the polymer does not precipitate from solution and is formed in nearly quantitative yield, indicating potential applications in polymer-analogous transformations (Egorova, Migunova, Mukhina, Girbasova, & Bilibin, 2002).

Safety and Hazards

The safety data sheet for “3-(2-Bromophenyl)acryloyl chloride” indicates that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately . It is recommended to avoid dust formation and to avoid breathing mist, gas, or vapors .

properties

IUPAC Name

3-(2-bromophenyl)prop-2-enoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClO/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYOGIMOIFDSAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromophenyl)acryloyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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